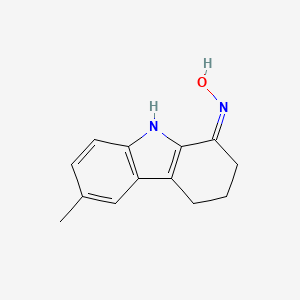

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

説明

特性

IUPAC Name |

(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODQVCCADXQRDY-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Acid-Catalyzed Cyclization

The classical approach involves condensing substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions. For example, Rogers et al. demonstrated that refluxing phenylhydrazine hydrochloride (2.0 g, 0.013 mol) with cyclohexanone (1.36 g, 0.016 mol) in hydrochloric acid (1.5 mol) yields 1,2,3,4-tetrahydrocarbazole with 95% efficiency. Adapting this method for 6-methyl substitution requires using 4-methylcyclohexanone or methyl-substituted phenylhydrazine. The reaction proceeds via enamine intermediate formation, followed by cyclization and aromatization.

Reaction Conditions:

Ionic Liquid-Catalyzed Green Synthesis

Kumar et al. developed an eco-friendly protocol using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a dual solvent-catalyst. This method minimizes waste and enhances reaction efficiency. For instance, reacting phenylhydrazine hydrochloride (0.013 mol) with cyclohexanone (0.016 mol) in [bmim][BF₄] (5 mol equivalents) under reflux for 1 hour achieved 95% yield of tetrahydrocarbazole. Scaling this method for 6-methyl derivatives would involve substituting cyclohexanone with 4-methylcyclohexanone.

Optimized Parameters:

Microwave-Assisted Synthesis

Vera Barbieri and Maria Grazia Ferlin reported a microwave-enhanced method for substituted tetrahydrocarbazoles. Reacting 2-methoxy-4-nitrophenylhydrazine with cyclohexanone in acetic acid under microwave irradiation (100 W, 140°C) yielded 80% of 6-nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole. Adapting this approach for methyl substitution would require analogous starting materials.

Key Advantages:

-

Time Reduction: 10–15 minutes vs. hours in conventional heating

Oxime Formation from the Ketone Precursor

The ketone-to-oxime conversion is achieved via nucleophilic addition of hydroxylamine to the carbonyl group. This step is highly dependent on reaction medium and conditions.

Acidic Conditions with Hydroxylamine Hydrochloride

A standard procedure involves refluxing the ketone (1 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol or methanol. For example, PMC studies demonstrated that β-enamino ketoesters react with hydroxylamine hydrochloride in ethanol under reflux to form oxazole derivatives. Adapting this to carbazole ketones:

Procedure:

-

Dissolve 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 g, 5.2 mmol) in methanol (20 mL).

-

Add hydroxylamine hydrochloride (0.72 g, 10.4 mmol) and stir under reflux for 4–6 hours.

-

Cool, pour into water (10 mL), and extract with ethyl acetate.

-

Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Reaction Outcomes:

Basic Conditions for Oxime Formation

Using sodium hydroxide or sodium acetate as a base can accelerate oxime formation. A study on oxazole synthesis noted that basic conditions (pH 8–9) improved regioselectivity and reduced side reactions.

Optimized Protocol:

-

Base: Sodium acetate (2.0 equiv)

-

Solvent: Ethanol/water (3:1)

-

Temperature: 60°C

-

Time: 3 hours

Optimization Studies and Reaction Conditions

Solvent Effects on Oxime Yield

Solvent polarity significantly impacts reaction kinetics. Data from ionic liquid-mediated syntheses reveal the following trends:

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Methanol | 6 | 90–95 |

| Ethanol | 4 | 78–80 |

| Acetonitrile | 3 | 71–73 |

| THF | 3 | 55–58 |

| Dichloromethane | 2 | 50–52 |

Table 1. Solvent impact on tetrahydrocarbazole synthesis.

Methanol maximizes yield due to its polarity and ability to stabilize intermediates.

化学反応の分析

Types of Reactions

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:

Reduction: Reduction of oximes typically yields amines. Common reducing agents include sodium metal, sodium amalgam, and hydrogenation catalysts.

Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketones or aldehydes in the presence of acids.

Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Sodium metal, sodium amalgam, hydrogenation catalysts.

Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

Reduction: Primary and secondary amines.

Hydrolysis: The original ketone, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

科学的研究の応用

Neuroprotective Effects

Research indicates that (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems and influence pathways related to oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial and Anticancer Properties

The compound has also been explored for its antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines and possess selective toxicity against tumor cells while sparing non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Drug Development

As an intermediate in pharmaceutical synthesis, this compound serves as a building block for the development of new drugs. Its structural properties allow for modifications that can enhance biological activity or alter pharmacokinetics, making it valuable in drug design .

Synthetic Routes

The synthesis of this compound typically involves the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions. The general reaction can be represented as follows:This method highlights the compound's versatility as a synthetic intermediate in organic chemistry .

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical intermediates and specialty chemicals. Its ability to participate in diverse chemical reactions—such as reduction to form amines or hydrolysis to regenerate the ketone—makes it a valuable component in chemical manufacturing processes .

作用機序

The mechanism of action of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Substituent Variations in Tetrahydrocarbazol-1-one Derivatives

Several analogs of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one have been synthesized with diverse substituents, impacting physical properties and bioactivity:

Key Observations :

- Physical Properties : Substituents like furan or phenylsulfonyl significantly alter melting points and solubility, influencing formulation strategies .

- Bioactivity : Pyrido[2,3-a]carbazoles derived from the parent carbazolone exhibit cytotoxicity, suggesting the scaffold’s versatility in drug discovery .

Oxime vs. Non-Oxime Derivatives

The oxime group introduces polarity and hydrogen-bonding capacity, which may enhance solubility or target interactions. For example:

- Parent Carbazolone (C₁₃H₁₃NO): logP ~2.83; moderate lipophilicity suitable for blood-brain barrier penetration .

Comparison with Fluoro-oxime Analog (CAS 919120-50-6) :

- Molecular formula: C₁₂H₁₁FN₂O (vs. C₁₃H₁₃N₂O for the methyl-oxime).

- Fluorine’s electronegativity may improve binding affinity in biological systems, while the oxime group could facilitate interactions with metal ions or enzymes .

Structural and Crystallographic Insights

- Crystal Packing : The 6-bromo-2-(3-phenylallylidene) derivative forms hydrogen-bonded dimers via N–H···O interactions, stabilizing its crystal lattice . Similar packing behavior may occur in the oxime derivative, influencing solid-state stability.

- Conformational Analysis : The parent carbazolone’s cyclohexane ring adopts an envelope conformation, with puckering parameters affecting molecular interactions .

生物活性

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a nitrogen-containing organic compound characterized by a unique structure that includes a carbazole core modified by a methyl group and an oxime functional group. Its molecular formula is C₁₃H₁₄N₂O with a molecular weight of 214.26 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in neuroprotection and as an intermediate in pharmaceutical synthesis.

The synthesis of this compound typically involves the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions:

This reaction highlights its utility as a building block for various chemical syntheses and its potential applications in drug development.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems and influence pathways related to oxidative stress and inflammation. These mechanisms are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Interaction with Biological Targets

Studies have shown that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. The binding affinity of this compound with specific receptors has been a focus of investigation, revealing its potential role in modulating neuronal signaling .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable structural analogs:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 3449-48-7 | 0.88 | Lacks the oxime functional group; serves as a precursor. |

| 6-Methoxy-2,3-dihydro-1H-carbazol-4(9H)-one | 35556-81-1 | 0.94 | Contains a methoxy group instead of a methyl; potential different biological activity. |

| 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 299405-79-1 | 0.87 | Features a phenoxy group; may exhibit different pharmacological properties. |

| 6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 132906-51-5 | 0.88 | Contains an ethyl group; alters lipophilicity and biological activity profile. |

This comparative analysis illustrates the diversity within the carbazole derivative class while highlighting the unique properties conferred by the oxime functional group in this compound.

Neuroprotective Study

In one study examining the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stressors, researchers observed significant reductions in cell death and oxidative damage markers when treated with this compound at concentrations ranging from 5 to 50 µM. The results indicated that the compound could activate cellular antioxidant pathways and inhibit pro-apoptotic signaling cascades .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria at concentrations as low as 25 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime?

- Answer : The oxime derivative can be synthesized via ketoxime formation from the corresponding carbazolone. For example, (E)-6-methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime was prepared by refluxing the ketone precursor with hydroxylamine hydrochloride under acidic conditions . For the 6-methyl analog, a similar approach is likely, involving hydrazone intermediates and cyclization under reflux with acetic acid/hydrochloric acid (yield ~67%) . Key steps include purification via silica gel chromatography and recrystallization (ethanol) .

Q. How is the structural conformation of this compound characterized?

- Answer : X-ray crystallography is critical. For related carbazole derivatives, dihedral angles between aromatic and heterocyclic rings range from 0.71° to 1.69°, indicating non-planar conformations . The cyclohexene ring typically adopts an envelope conformation, with disorder observed in some cases (e.g., C2A–C4A atoms in 6-methyl-carbazole-1-thione) . Hydrogen bonds (e.g., N–H···O/S) and C–H···π interactions stabilize the crystal lattice .

Advanced Research Questions

Q. How do substituents influence the conformational stability and intermolecular interactions of carbazolone oximes?

- Answer : Substituents like methyl or methoxy groups alter steric and electronic properties. For example:

- Methyl groups : Increase steric hindrance, reducing planarity (dihedral angle: 0.71° in 6-methyl derivatives vs. 1.69° in methoxy analogs) .

- Oxime vs. thione : Replacing the oxime oxygen with sulfur (via Lawesson’s reagent) introduces stronger N–H···S hydrogen bonds, forming R₂²(10) ring motifs in crystals .

- Data Table :

| Substituent | Dihedral Angle (°) | Key Interactions | Yield (%) |

|---|---|---|---|

| 6-Methoxy | 1.69 | C–H···O, N–H···O | 67 |

| 6-Methyl | 0.71 | N–H···S, C–H···π | 72 |

Q. What experimental strategies address low yields in carbazolone oxime synthesis?

- Answer : Key optimizations include:

- Reaction time/temperature : Prolonged reflux (6 hours at 383 K for thione derivatives) improves cyclization .

- Catalysis : Acidic conditions (HCl in acetic acid) promote hydrazone cyclization .

- Purification : Column chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol) enhance purity .

Q. How can computational methods complement crystallographic data for analyzing carbazolone oxime conformers?

- Answer : Density Functional Theory (DFT) calculations can predict dihedral angles and compare them with experimental X-ray data. For non-planar carbazoles, computational models may reveal electronic effects (e.g., methoxy electron-donating groups increasing ring distortion) . Molecular dynamics simulations further assess solvent effects on conformational stability .

Methodological Considerations

Q. What techniques validate the Z-configuration of the oxime group in (1Z)-6-methyl-carbazolone oxime?

- Answer : The Z/E configuration is determined via:

- X-ray crystallography : Direct visualization of the oxime group’s spatial arrangement .

- NMR spectroscopy : Coupling constants between oxime protons and adjacent carbons (e.g., 3JHH ~10–12 Hz for Z-isomers) .

- IR spectroscopy : Stretching frequencies of N–O bonds (e.g., ~1600 cm⁻¹ for oximes) .

Q. How do intermolecular interactions impact the solid-state properties of carbazolone oximes?

- Answer : Hydrogen bonding (N–H···O/S) and π-π stacking influence melting points, solubility, and stability. For example:

- N–H···O bonds : Form infinite chains in 6-methoxy derivatives, enhancing thermal stability .

- C–H···π interactions : Contribute to dense crystal packing, reducing solubility in polar solvents .

Data Contradiction Analysis

Q. Why do reported dihedral angles for carbazole derivatives vary across studies?

- Answer : Variations arise from:

- Substituent effects : Electron-withdrawing/donating groups alter ring distortion (e.g., methyl vs. methoxy) .

- Crystallization conditions : Solvent polarity and temperature affect molecular packing .

- Disorder in crystals : Partially occupied atomic positions (e.g., in 6-methyl-carbazole-1-thione) complicate angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。